molecular formula C32H43FN6O10 B1684404 Z-LEHD-fmk

Z-LEHD-fmk

カタログ番号: B1684404
分子量: 690.7 g/mol
InChIキー: YXRKBEPGVHOXSV-QORCZRPOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Z-LEHD-fmkは、アポトーシス経路に関与する酵素であるカスパーゼ-9の不可逆的かつ細胞透過性の阻害剤として知られる合成化合物です。 この化合物は、アポトーシスおよび関連する細胞プロセスを研究するために、科学研究で広く使用されています .

準備方法

合成経路と反応条件

Z-LEHD-fmkは、一連のペプチドカップリング反応によって合成されます。主なステップには、ペプチド配列とフルオロメチルケトン(fmk)基のカップリングが含まれます。ペプチド配列には、通常、ロイシン、グルタミン酸、ヒスチジン、およびアスパラギン酸が含まれます。 最終生成物は、安定性と細胞透過性を高めるために、アスパラギン酸のP1位でO-メチル化されます .

工業的製造方法

This compoundの工業的製造には、大規模なペプチド合成技術が用いられます。このプロセスには、固相ペプチド合成(SPPS)に続いて、高速液体クロマトグラフィー(HPLC)を使用した精製が含まれます。 この化合物はその後凍結乾燥され、粉末として保管されます .

科学的研究の応用

Neuroprotection in Spinal Cord Injury

Study Overview:
A study investigated the neuroprotective effects of Z-LEHD-fmk in a rat model of spinal cord injury (SCI). The study was designed to assess how the inhibition of caspase-9 affects neuronal survival and functional recovery post-injury.

Methodology:

  • Subjects: Fifty-four Wistar albino rats divided into three groups:
    • Group 1: Sham-operated controls
    • Group 2: Trauma-only controls
    • Group 3: Trauma combined with this compound treatment (0.8 µM/kg)
  • Injury Induction: Spinal cord injury was induced using a weight-drop technique.
  • Assessment Methods: Evaluated through terminal deoxynucleotidyl transferase-mediated dUTP nick-end labeling staining and light/electron microscopy at 24 hours and 7 days post-injury.

Findings:

  • At 24 hours post-injury, the mean apoptotic cell count in Group 2 was significantly higher than in Group 3 (90.25 ± 2.6 vs. 50.5 ± 1.9; p < 0.05).
  • At 7 days post-injury, the corresponding counts were also significantly lower in the treated group (49 ± 2.1 vs. 17.7 ± 2.6; p < 0.05).
  • This compound treatment resulted in protection of neurons, glia, myelin, axons, and intracellular organelles, indicating its potential for enhancing recovery after SCI .

Effects on Liver Injury

Study Overview:
Another study explored the impact of this compound on acute liver injury induced by carbon tetrachloride (CCl4). The aim was to understand how caspase-9 inhibition influences liver cell survival during acute damage.

Methodology:

  • Subjects: Mice treated with CCl4 to induce liver injury.
  • Treatment Groups: Mice were co-treated with this compound (3 mg/kg) alongside CCl4.

Findings:

  • Co-treatment with this compound exacerbated hepatic necrosis and inflammation compared to CCl4 treatment alone.
  • Serum alanine aminotransferase (ALT) levels increased significantly with this compound treatment, indicating aggravated liver damage.
  • The study concluded that inhibition of caspase-9 might hinder protective autophagy mechanisms during acute liver injury .

Cancer Research Applications

Study Overview:
this compound has been investigated for its role in cancer cell apoptosis modulation, particularly concerning tumor necrosis factor-related apoptosis-inducing ligand (TRAIL).

Methodology:
The research focused on human cancer cell lines exposed to TRAIL in the presence of this compound.

Findings:

  • Some cancer cell lines were protected from TRAIL-induced apoptosis by this compound, suggesting that caspase-9 plays a significant role in mediating death signals in these cells.
  • The study highlighted that while normal liver cells could be protected from TRAIL-induced apoptosis by this compound, certain cancer cells remained sensitive to TRAIL even with caspase inhibition .

Data Summary Table

Application AreaStudy FocusKey FindingsReference
NeuroprotectionSpinal Cord InjuryReduced apoptosis; improved functional recovery
Liver InjuryAcute Hepatic DamageExacerbated necrosis; increased ALT levels
Cancer ResearchTRAIL-Induced ApoptosisVariable protection against apoptosis in cancer cells

作用機序

Z-LEHD-fmkは、カスパーゼ-9の活性部位に不可逆的に結合することにより作用し、その活性を阻害します。この阻害は、アポトーシス経路に関与する下流基質の切断を防ぎます。 この化合物は、P1位でO-メチル化されているため、安定性と細胞透過性が向上し、細胞内でカスパーゼ-9を効果的に阻害することができます .

類似の化合物との比較

類似の化合物

独自性

This compoundは、カスパーゼ-9に対する選択性と、正常な細胞を保護しながら癌細胞の死を許す能力によって独自性を持ちます。 この選択的な阻害は、アポトーシス研究と潜在的な治療用途における貴重なツールとなっています .

類似化合物との比較

Similar Compounds

Uniqueness

Z-LEHD-fmk is unique due to its selectivity for caspase-9 and its ability to protect normal cells while permitting the death of cancer cells. This selective inhibition makes it a valuable tool in apoptosis research and potential therapeutic applications .

生物活性

Z-LEHD-fmk is a potent and irreversible inhibitor of caspase-9, a critical enzyme in the apoptosis pathway. This compound has garnered attention for its ability to selectively inhibit apoptosis in certain cell types while protecting normal cells, making it a valuable tool in cancer research and potential therapeutic applications.

Caspase-9 is an initiator caspase activated in response to apoptotic signals, particularly those involving the mitochondrial pathway. This compound binds irreversibly to caspase-9, preventing its activation and subsequent cleavage of downstream effector caspases such as caspase-3 and caspase-7. This inhibition alters the cellular response to apoptotic stimuli, particularly in the context of cancer therapy.

Key Findings from Research Studies

  • Protection of Normal Cells :
    • In studies involving human liver cells, this compound demonstrated protective effects against tumor necrosis factor-related apoptosis-inducing ligand (TRAIL)-induced apoptosis. This suggests that this compound can selectively protect normal cells while allowing cancer cells to undergo apoptosis when exposed to TRAIL .
  • Effect on Cancer Cell Lines :
    • In experiments with HCT116 (human colon cancer) and 293 (human embryonic kidney) cell lines, this compound inhibited TRAIL-mediated apoptosis effectively. The compound allowed for the preservation of cell viability in these sensitive cell lines while promoting cell death in other TRAIL-sensitive cancer lines .
  • In Vivo Studies :
    • In rat models of spinal cord injury, administration of this compound resulted in significant reductions in apoptotic cell counts and improved neurological outcomes. Specifically, it reduced infarction volume by 49% and improved neurological function by 63% .
  • Comparative Efficacy :
    • When compared with other caspase inhibitors like Z-VAD-fmk (a broad-spectrum caspase inhibitor), this compound showed similar protective effects against synaptic deficits in experimental models, highlighting its potential utility in neuroprotection as well .

Data Table: Summary of Biological Activity

Cell Line Effect of this compound Reference
HCT116Inhibited TRAIL-induced apoptosis
293Protected from TRAIL-mediated toxicity
Human Liver CellsProtected from TRAIL-induced apoptosis
Rat Spinal Cord InjuryReduced apoptotic cell count and improved function

Case Study 1: Neuroprotection in Spinal Cord Injury

In a controlled study on adult male Wistar albino rats with induced spinal cord injury, this compound was administered intravenously at a dosage of 0.8 mM/kg. Results indicated a significant reduction in apoptotic cells and protection of neuronal structures observed through electron microscopy. The treated group exhibited enhanced recovery compared to controls, demonstrating the compound's potential for neuroprotective strategies .

Case Study 2: Cancer Cell Selectivity

In a comparative analysis involving multiple cancer cell lines (including SW480 and H460), this compound was shown to selectively inhibit apoptosis in normal cells while allowing certain cancer cells to undergo programmed cell death when exposed to TRAIL. This selectivity may enhance therapeutic windows for future clinical applications targeting malignancies without harming normal tissues .

特性

IUPAC Name

methyl (4S)-5-[[(2S)-1-[[(3S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H43FN6O10/c1-19(2)12-24(39-32(46)49-17-20-8-6-5-7-9-20)30(44)36-22(10-11-27(41)47-3)29(43)38-25(13-21-16-34-18-35-21)31(45)37-23(26(40)15-33)14-28(42)48-4/h5-9,16,18-19,22-25H,10-15,17H2,1-4H3,(H,34,35)(H,36,44)(H,37,45)(H,38,43)(H,39,46)/t22-,23-,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXRKBEPGVHOXSV-QORCZRPOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)OC)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)OC)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)OC)C(=O)CF)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H43FN6O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

690.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-LEHD-fmk
Reactant of Route 2
Reactant of Route 2
Z-LEHD-fmk
Reactant of Route 3
Reactant of Route 3
Z-LEHD-fmk
Reactant of Route 4
Reactant of Route 4
Z-LEHD-fmk
Reactant of Route 5
Reactant of Route 5
Z-LEHD-fmk
Reactant of Route 6
Reactant of Route 6
Z-LEHD-fmk

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。